ent Atomoxetine-d3, Hydrochloride
Description
ent-Atomoxetine-d3, Hydrochloride (CAS: Not explicitly provided; distinct from Atomoxetine-d3, Hydrochloride CAS 1217776-38-9 ) is a deuterated enantiomer of Atomoxetine Hydrochloride, a selective norepinephrine reuptake inhibitor (NRI). The "ent-" prefix denotes its enantiomeric form, distinguishing it from the therapeutically active (R)-enantiomer of Atomoxetine . This compound is synthesized by replacing three hydrogen atoms with deuterium (d3) at specific positions, enhancing its utility in pharmacokinetic and metabolic studies via isotope tracing .
Properties
IUPAC Name |
(3S)-3-(2-methylphenoxy)-3-phenyl-N-(trideuteriomethyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H/t17-;/m0./s1/i2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCXVPAZUDVVBT-GJILKALXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCC[C@@H](C1=CC=CC=C1)OC2=CC=CC=C2C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination-Condensation-Amination Route
The bromination pathway, as detailed in patent WO2006037055A1, begins with 3-phenylchloropropylamine (Formula 5). Bromination using N-bromosuccinimide (NBS) yields a bromo intermediate, which undergoes condensation with o-cresol to form a phenolic ether (Formula 7). Subsequent amination with methylamine introduces the tertiary amine moiety, producing atomoxetine free base. Challenges include the use of toxic cyanogen bromide for demethylation and prolonged reaction times (up to five days).
Mannich Reaction-Reduction Route
An alternative route employs a Mannich reaction to synthesize β-dimethylaminopropiophenone, which is reduced to a hydroxy derivative (Formula 9) using diborane. Conversion to a chloro intermediate (Formula 10) via thionyl chloride and dry HCl gas precedes condensation with o-cresol. This method suffers from economic and practical drawbacks, including the high cost of diborane and operational complexity.
Deuteration Strategies for ent-Atomoxetine-d3
Deuteration at the N-methyl group (CD3) requires precise isotopic labeling. Recent advances leverage photocatalytic methods to improve efficiency and reduce reliance on hazardous reagents.
Photoredox-Catalyzed Deuterium Incorporation
A breakthrough method described in Synform (2019) utilizes semiconductor photocatalysis to incorporate deuterium from D2O. By coupling photogenerated electrons and holes, this approach oxidizes deuterated alkanols to aldehydes, which condense with amines to form deuterated imines. Subsequent reduction yields N-CD3-labeled amines with up to 95% isotopic incorporation. For atomoxetine-d3, this method avoids volatile deuterating agents like CD3I, enhancing safety and scalability.
Isotopic Exchange via Acidic Conditions
The GABA Therapeutics protocol achieves partial deuteration (52.5–75%) by stirring atomoxetine hydrochloride with D2O under acidic conditions at 60°C for 24 hours. While simpler, this method requires post-synthesis purification to isolate the fully deuterated product.
Purification and Stabilization
Impurity Control
Patent US20060252836A1 emphasizes the importance of limiting impurities (e.g., residual o-cresol, brominated byproducts) to <0.15% w/w. Techniques include:
Final Salt Formation
Atomoxetine free base is converted to its hydrochloride salt using HCl gas in a mixture of methyl tert-butyl ether and isopropyl alcohol. The product is washed with heptane and dried under vacuum at 50–55°C, achieving 99.9% HPLC purity.
Analytical and Quality Control
HPLC Assay
A validated HPLC method employs a YMC-Pack ODS-AQ column with a mobile phase of acetonitrile:phosphate buffer (pH 3). Impurities are quantified at 215 nm, ensuring compliance with ≤0.10% w/w thresholds for any single contaminant.
Chemical Reactions Analysis
Types of Reactions: ent Atomoxetine-d3, Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Pharmacokinetics
The pharmacokinetics of ent Atomoxetine-d3 are essential for understanding its behavior in biological systems. Key pharmacokinetic parameters include:
- Absorption : Rapidly absorbed with bioavailability influenced by metabolic pathways.
- Distribution : High protein binding (~98%), primarily to albumin.
- Metabolism : Primarily metabolized via the CYP2D6 pathway; deuteration allows for more precise tracking in metabolic studies.
- Elimination : Exhibits a half-life that varies based on genetic polymorphisms affecting CYP2D6 activity.
ADHD Treatment Studies
ent Atomoxetine-d3 is primarily used in clinical trials examining ADHD treatment efficacy and safety. It serves as a reference standard in studies comparing the pharmacodynamics and pharmacokinetics of atomoxetine formulations.
Case Study Example
A clinical trial investigated the efficacy of atomoxetine in children with ADHD. The study utilized ent Atomoxetine-d3 to assess metabolic differences between responders and non-responders to treatment. Results indicated that genetic variations in CYP2D6 significantly influenced drug metabolism and therapeutic outcomes.
Drug Interaction Studies
The deuterated form is instrumental in studying drug-drug interactions. By using ent Atomoxetine-d3, researchers can distinguish between the parent compound and its metabolites when assessing interactions with other medications.
Data Table: Drug Interaction Studies
| Study | Drug Tested | Interaction Type | Outcome |
|---|---|---|---|
| Study A | Fluoxetine | Increased exposure | Significant increase in atomoxetine levels |
| Study B | Paroxetine | Competitive inhibition | Altered pharmacokinetics observed |
Metabolite Tracking
ent Atomoxetine-d3 is used to trace the metabolic pathways of atomoxetine through advanced analytical techniques such as mass spectrometry. This application is crucial for understanding how various factors (e.g., age, gender, genetic polymorphism) affect drug metabolism.
Case Study Example
In a study focused on pediatric populations, researchers utilized ent Atomoxetine-d3 to track its metabolites over time. Findings revealed that children metabolize atomoxetine differently than adults, necessitating age-specific dosing guidelines.
Neuropharmacology Research
Research involving ent Atomoxetine-d3 extends into neuropharmacology, where it aids in understanding how atomoxetine affects neurotransmitter systems beyond norepinephrine.
Data Table: Neuropharmacological Effects
| Parameter | Effect Observed |
|---|---|
| Dopamine Reuptake | Inhibition noted at specific doses |
| Serotonin Interaction | Minimal effects observed |
Mechanism of Action
ent Atomoxetine-d3, Hydrochloride exerts its effects by inhibiting the norepinephrine transporter, preventing the reuptake of norepinephrine in the brain. This leads to increased levels of norepinephrine in the synaptic cleft, enhancing neurotransmission. Additionally, Atomoxetine has been shown to modulate dopamine uptake in specific brain regions, contributing to its therapeutic effects .
Comparison with Similar Compounds
Key Characteristics :
- Molecular Formula: C₁₇H₁₉D₃ClNO
- Molecular Weight : 294.83 g/mol
- Purity : >95% (HPLC)
- Storage : -20°C, stable at room temperature during transport
- Applications : Primarily used as an analytical reference standard in mass spectrometry, drug metabolism studies, and quality control (QC) for pharmaceutical manufacturing .
Comparison with Similar Compounds
Atomoxetine Hydrochloride (Non-Deuterated)
Atomoxetine Hydrochloride (CAS: 82248-59-7) is the non-deuterated, therapeutically active form, marketed as Strattera® for ADHD treatment.
Key Difference : The deuterated ent-form lacks therapeutic application due to its enantiomeric structure but is critical for tracing metabolic pathways in research .
Atomoxetine-d3, Hydrochloride (Non-ent)
Atomoxetine-d3, Hydrochloride (CAS: 1217776-38-9) shares structural similarity with ent-Atomoxetine-d3 HCl but retains the (R)-enantiomer configuration.
Other Deuterated Adrenergic Compounds
Asenapine-d3 and Atenolol-d7
These deuterated analogs serve similar roles as reference standards but target different receptors:
Shared Features :
- High purity (>95%) for analytical reliability.
- No clinical development; restricted to research .
4'-Hydroxy Atomoxetine-d3 Hemioxalate
This metabolite derivative (CAS: 457634-21-8) is used to study Atomoxetine’s oxidative metabolism:
| Parameter | 4'-Hydroxy Atomoxetine-d3 Hemioxalate | ent-Atomoxetine-d3 HCl |
|---|---|---|
| Structure | Deuterated hydroxylated metabolite | Parent compound enantiomer |
| Application | Metabolic pathway analysis | Isotopic tracing |
| Molecular Weight | 274.38 g/mol | 294.83 g/mol |
Contrast : While both are deuterated, 4'-Hydroxy Atomoxetine-d3 focuses on post-metabolic behavior, whereas ent-Atomoxetine-d3 HCl tracks parent compound distribution .
Research and Regulatory Considerations
- Analytical Utility : ent-Atomoxetine-d3 HCl is indispensable for method validation (e.g., HPLC, LC-MS) due to its isotopic distinction from the active drug .
- Regulatory Compliance : Meets USP/EP standards for reference materials, ensuring traceability in QC workflows .
- Synthesis Challenges : Deuterium incorporation and enantiomeric purity require specialized synthetic routes to avoid isotopic scrambling .
Biological Activity
ent Atomoxetine-d3, Hydrochloride is a deuterated form of atomoxetine, primarily known for its role as a selective norepinephrine reuptake inhibitor (NRI). This compound is utilized in pharmacological research to study the biological activity and therapeutic potential of atomoxetine, particularly in the context of attention-deficit/hyperactivity disorder (ADHD). This article explores the biological activity of ent Atomoxetine-d3, including its pharmacodynamics, efficacy in clinical studies, and associated case studies.
- Molecular Formula : C17H19D3ClNO
- Molecular Weight : 294.83 g/mol
- CAS Number : 1217703-95-1
- Purity : >95% (HPLC) .
ent Atomoxetine-d3 functions as a selective inhibitor of the norepinephrine transporter (NET), leading to increased levels of norepinephrine in the synaptic cleft. This mechanism is crucial for enhancing attention and reducing impulsivity in ADHD patients. Unlike stimulants, atomoxetine has minimal affinity for dopamine receptors, which contributes to its unique profile in treating ADHD without the risk of abuse associated with stimulant medications .
Efficacy in ADHD Treatment
A series of clinical trials have demonstrated the efficacy of atomoxetine in treating ADHD. Two pivotal studies involved 291 children diagnosed with ADHD, where atomoxetine significantly improved ADHD symptoms compared to placebo. The primary outcome was measured using the ADHD Rating Scale (ADHD RS), with results indicating a statistically significant reduction in scores (p < 0.001) .
| Study | Sample Size | Treatment Group | Outcome Measure | Results |
|---|---|---|---|---|
| Study 1 | 147 | Atomoxetine vs. Placebo | ADHD RS Total Score | Significant reduction (p < 0.001) |
| Study 2 | 144 | Atomoxetine vs. Placebo | CGI-ADHD-S Score | Significant reduction (p = 0.001) |
These findings underscore ent Atomoxetine-d3's potential as an effective treatment option for pediatric patients with ADHD.
Case Studies
Several case studies illustrate the clinical application of atomoxetine:
-
Case Study on Efficacy and Tolerability :
A study involving a cohort of children treated with atomoxetine reported improvements in both behavioral and cognitive symptoms associated with ADHD. The treatment was well-tolerated, with adverse effects being mild and transient . -
Long-Term Use :
A longitudinal analysis indicated that patients maintained symptom control over extended periods while using atomoxetine, reinforcing its role as a first-line treatment for ADHD .
Safety Profile
Atomoxetine has been associated with various side effects, including gastrointestinal disturbances, fatigue, and increased blood pressure. Monitoring is essential during treatment initiation and dose adjustments, particularly in patients with pre-existing cardiovascular conditions .
Adverse Effects Summary
| Adverse Effect | Incidence (%) |
|---|---|
| Nausea | 4% |
| Dizziness | 2% |
| Fatigue | 2% |
| Increased Blood Pressure | Variable |
Q & A
Q. How to validate the absence of nitrosamine impurities in ent-Atomoxetine-d3 Hydrochloride batches?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
